2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18/h1-2,5-6,15H,3-4,7-14H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFFQBYJZEHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that integrates a benzimidazole moiety, a piperazine ring, and a tetrahydrofuran group. This structure suggests potential for diverse biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.45 g/mol. The structure features:
- Benzimidazole moiety : Known for its role in various biological activities.
- Piperazine ring : Enhances solubility and bioavailability.
- Tetrahydrofuran group : May contribute to the compound's interaction with biological targets.
The mechanism of action for this compound is hypothesized based on its structural components:
- Benzimidazole Interaction : Benzimidazole derivatives often exhibit interactions with DNA and proteins, potentially disrupting their functions .
- Piperazine Enhancement : The piperazine ring may facilitate cell membrane penetration, enhancing bioavailability and efficacy.
- Tetrahydrofuran Role : This group may influence the compound's solubility and stability in biological systems.
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties:
- In vitro Studies : Compounds derived from benzimidazole have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. For instance, one study reported an IC50 value of 45.2 ± 13.0 µM against U87 cells .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties:
- Mechanism : They may inhibit key enzymes or disrupt cellular processes in bacteria, leading to cell death.
- Efficacy : Some derivatives have shown MIC values as low as 0.015 mg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
Anti-inflammatory Activity
The compound has potential anti-inflammatory effects, which are common among benzimidazole derivatives:
- Pathway Inhibition : They may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Comparison with Similar Compounds
Research Findings and Limitations
- Pharmacological Potential: The target compound’s benzimidazole-piperazine core aligns with histamine H1/H4 receptor ligands (e.g., ), but specific binding data are unavailable. Molecular docking studies (similar to ) are needed to validate interactions .
- Synthetic Challenges : The tetrahydrofuran substituent may complicate synthesis compared to simpler aryl groups in analogues like 9a–9e .
- Data Gaps: Limited experimental data (e.g., IC50, pharmacokinetics) for the target compound necessitate further in vitro and in vivo studies.
Q & A
Basic: What are optimal synthetic conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core, followed by piperazine coupling, and acetamide functionalization. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for coupling reactions .
- Catalysts : Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate amide bond formation .
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours to ensure completion .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 1H-Benzimidazole-2-thiol, K₂CO₃, DMF, 70°C, 18h | Thiol activation | 65–75% |
| 2 | Chloroacetamide derivative, NaH, THF, RT, 12h | Amide coupling | 50–60% |
Advanced: How to address regioselectivity challenges during piperazine functionalization?
Methodological Answer:
Regioselectivity in piperazine derivatives can be controlled by:
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to block specific nitrogen sites during alkylation .
- Steric effects : Bulky substituents on the benzimidazole ring direct coupling to the less hindered piperazine nitrogen .
- Reagent choice : Electrophilic agents like methyl iodide selectively target secondary amines over tertiary ones .
Basic: Which spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the benzimidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and tetrahydrofuran (δ 1.7–4.0 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Detect amide C=O stretches at ~1650–1680 cm⁻¹ .
Advanced: How to resolve ambiguities in tautomeric forms during structural characterization?
Methodological Answer:
Benzimidazole tautomerism (1H vs. 3H forms) can be resolved via:
- 2D NMR (NOESY/ROESY) : Correlate proton proximities to distinguish tautomers .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for each tautomer .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs or histamine receptors .
Advanced: How to identify biological targets using biophysical methods?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray crystallography : Resolve ligand-protein co-crystal structures for mechanistic insights .
Data Contradiction: How to reconcile discrepancies between computational docking and experimental bioactivity?
Methodological Answer:
- Re-evaluate docking parameters : Adjust protonation states or solvation models (e.g., implicit vs. explicit water) .
- Validate assay conditions : Confirm target protein conformation (e.g., active vs. inactive state) and buffer pH .
- Explore off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) .
Solubility Challenges: How to improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt formation : Use hydrochloride or phosphate salts .
- Co-solvents : Employ cyclodextrins or PEG-based formulations .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
Stability Analysis: What degradation pathways should be monitored during storage?
Methodological Answer:
- Hydrolysis : Monitor amide bond cleavage under acidic/basic conditions via HPLC .
- Oxidation : Use LC-MS to detect sulfoxide or N-oxide byproducts .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Computational Modeling: How to compare molecular docking vs. molecular dynamics (MD) simulations?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
